Guaiacol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

DARK-BROWN POWDER; CREOSOTE ODOR; SHARP PHENOLIC TASTE; PARTLY SOL IN WATER /CALCIUM DERIVATIVE/

SOL IN 150-200 PARTS WATER; SOL IN GLYCEROL, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, OILS

Soluble in carbon tetrachloride

Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution

1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol

In water 18,700 mg/L at 25 °C

18.7 mg/mL at 15 °C

slightly soluble in water

very soluble (in ethanol)

Synonyms

Canonical SMILES

Potential Therapeutic Agent:

- Adult Polyglucosan Body Disease (APBD): Studies suggest guaiacol's potential as a treatment for APBD, a rare genetic disorder. Research in mice models demonstrated its ability to:

- Extend lifespan: Guaiacol treatment significantly extended the lifespan of mice with APBD compared to untreated controls [Source: National Institutes of Health (.gov) ].

- Improve muscle function: Guaiacol treatment slowed the deterioration of muscle strength and improved grip strength in APBD mice [Source: National Institutes of Health (.gov) ].

- Reduce polyglucosan accumulation: Guaiacol treatment effectively reduced the accumulation of harmful polyglucosan deposits in various organs, a hallmark of APBD [Source: National Institutes of Health (.gov) ].

Antifungal Activity:

- Recent research has explored the potential of guaiacol as an antifungal agent. Studies have shown that guaiacol can:

- Inhibit fungal growth and development: Guaiacol effectively inhibited the growth of the fungus Fusarium graminearum, a major agricultural pathogen [Source: National Institutes of Health (.gov) ].

- Reduce toxin production: Guaiacol treatment significantly reduced the production of deoxynivalenol (DON), a harmful mycotoxin produced by F. graminearum [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

- Guaiacol's antioxidant properties have also been investigated for their potential applications in various fields, including:

- Food preservation: Guaiacol's ability to scavenge free radicals suggests its potential role in enhancing food shelf life [Source: DrugBank ].

- Cosmetics and personal care products: Guaiacol's mild antiseptic properties have been explored in some cosmetic formulations, although further research is needed to confirm its efficacy and safety in this context [Source: DrugBank ].

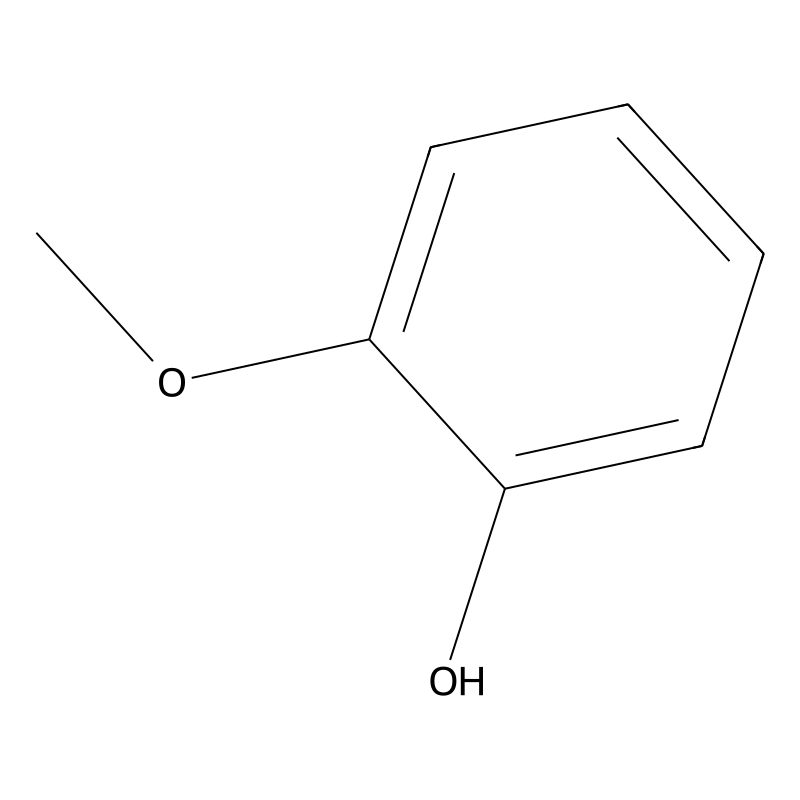

Guaiacol, chemically known as 2-methoxyphenol, is an organic compound with the formula . It is classified as a phenolic compound and features a methoxy group attached to a benzene ring. Guaiacol typically appears as a colorless to yellowish viscous oil, and it is known for its distinctive aromatic odor. This compound is naturally occurring, primarily derived from guaiacum or wood creosote, and can also be found in essential oils from various plants such as celery seeds, tobacco leaves, and citrus fruits. Guaiacol plays a significant role in the flavor profile of products like whiskey and roasted coffee due to its presence in wood smoke from the pyrolysis of lignin .

While not widely used as a medication today, guaiacol's historical use as an expectorant suggests a mechanism involving stimulation of the respiratory tract. The exact mechanism remains unclear, but it might involve irritating the mucous membranes, leading to increased mucus production and a loosening effect [].

Guaiacol is considered harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a suspected respiratory irritant and may cause drowsiness or dizziness.

- Acute Toxicity: Studies suggest moderate oral and inhalation toxicity in animals.

- Flammability: Guaiacol has a flash point of 82°C, indicating flammability.

- Storage: Due to its light and air sensitivity, guaiacol should be stored in a tightly sealed container protected from light at room temperature.

- Oxidation: Guaiacol can be oxidized to form vanillin, a widely used flavoring agent. The process involves the condensation of glyoxylic acid with guaiacol to yield mandelic acid, which is then oxidized to produce phenylglyoxylic acid .

- Hydrogenation: The mild hydrogenation of guaiacol over platinum catalysts has been studied, revealing mechanisms that convert guaiacol into various methylated phenols .

- Reaction with Calcium Hydroxide: A study revealed that guaiacol reacts with calcium hydroxide in water through three sequential phases, which can lead to novel extraction methods for phenolic compounds .

These reactions highlight guaiacol's versatility as a chemical intermediate and its potential applications in synthetic organic chemistry.

Guaiacol exhibits several biological activities:

- Medicinal Uses: It serves as an expectorant and antiseptic in medicinal formulations. Guaiacol is also utilized as a local anesthetic .

- Antioxidant Properties: The compound has been recognized for its antioxidant capabilities, contributing to its role in various biological systems and potential health benefits .

- Pheromone Production: In desert locusts, guaiacol is produced by gut bacteria during the breakdown of plant materials and acts as a component of pheromones that trigger swarming behavior .

Guaiacol can be synthesized through several methods:

- Methylation of Catechol: One common laboratory method involves the methylation of ortho-catechol using dimethyl sulfate or other methylating agents .

- From Anisole: Guaiacol can also be derived from anisole through hydrolysis of its diazonium derivative .

- Biomass Conversion: Recent studies have explored the production of guaiacol from lignin, highlighting its potential as a renewable feedstock for sustainable chemical production .

Guaiacol has diverse applications across various industries:

- Flavoring Agent: It is widely used in the food industry as a precursor for flavor compounds such as vanillin and eugenol .

- Chemical Intermediate: Guaiacol serves as a building block for synthesizing other chemicals and is considered a potential component for "green fuels" derived from biomass .

- Pharmaceuticals: Its medicinal properties make it valuable in formulations aimed at respiratory ailments .

Research on guaiacol's interactions has revealed important insights:

- Enzymatic Reactions: Guaiacol is often used as a substrate in enzymatic assays to quantify peroxidase activity. In these reactions, guaiacol reacts with hydrogen peroxide to produce tetraguaiacol, which can be measured spectrophotometrically .

- Catalytic Transformations: Studies have investigated the catalytic transformation of lignin into guaiacol using various catalysts, demonstrating its role in biomass conversion processes .

Guaiacol shares similarities with several other compounds but maintains unique characteristics:

| Compound | Structure | Key Features |

|---|---|---|

| Phenol | C6H5OH | Basic aromatic compound; less complex than guaiacol. |

| Catechol | C6H4(OH)2 | Contains two hydroxyl groups; more polar than guaiacol. |

| Vanillin | C8H8O3 | Derived from guaiacol; used primarily as a flavoring agent. |

| Eugenol | C10H12O3 | Contains an allyl group; used in dental applications. |

| Syringol | C9H10O3 | Similar structure; derived from angiosperm lignins. |

Guaiacol's unique methoxy group distinguishes it from these compounds, influencing its reactivity and applications. Its role as both a flavoring agent and a precursor to other valuable chemicals underscores its significance in both natural and synthetic contexts.

Diazotizing-Hydrolysis Technique

The diazotization-hydrolysis method remains a cornerstone for guaiacol production. This two-step process involves diazotizing o-anisidine (2-methoxyaniline) with nitrous acid to form a diazonium salt, followed by hydrolysis under acidic conditions. A stainless steel fixed-bed reactor operating at 103°C facilitates continuous hydrolysis, where catechol intermediates react with methanol vapor in the presence of alpha-alumina catalysts [2] [4]. Phosphoric acid or trimethyl phosphate is often added to suppress carbon deposition and enhance selectivity [4]. Yields exceeding 85% are achievable when catechol and methanol are fed at a 1:1 weight ratio under controlled exothermic conditions [2].

Catechol-Based Synthesis

Catechol methylation using dimethyl sulfate or methyl halides provides a direct route. In a typical batch process, catechol reacts with methylating agents in alkaline media (e.g., sodium hydroxide), yielding guaiacol through O-methylation. Polyethylene glycol-600 enhances phase transfer catalysis, achieving 92% yield when conducted in toluene at 60°C for 6 hours [6]. This method requires careful pH control to minimize C-methylation side products.

O-Chlorophenol-Based Synthesis

O-chlorophenol undergoes nucleophilic substitution with methoxide ions under high-pressure conditions. Copper sulfate catalysts (0.5–2 wt%) in sulfuric acid media enable dechlorination at 150–180°C, converting 95% of starting material [6]. The process generates hydrochloric acid as a by-product, necessitating corrosion-resistant reactors and neutralization steps.

Contemporary Synthesis Approaches

Catechol and Dimethyl Carbonate Method

Green chemistry principles drive the adoption of dimethyl carbonate (DMC) as a methylating agent. In solvent-free conditions, catechol and DMC react at 180°C over potassium carbonate catalysts, achieving 88% guaiacol selectivity [5]. This approach eliminates halide waste and enables catalyst recycling, reducing environmental impact compared to traditional methylation.

Gas Phase Catalytic Synthesis

Fixed-bed reactors with alpha-alumina-supported catalysts enable continuous gas-phase production. Methanol and catechol vapors (1:1 molar ratio) react at 300°C under atmospheric pressure, achieving 78% conversion with 94% selectivity [2]. Phosphorus-modified catalysts extend operational lifetimes by preventing coke formation, allowing 500+ hours of stable operation [4].

Methanol-Catechol Etherification

Heterogeneous acid catalysts like sulfonated zirconia facilitate liquid-phase etherification. At 200°C and 2 MPa pressure, catechol and methanol react in a 1:3 molar ratio, yielding 82% guaiacol with minimal di-methylated byproducts [2]. Zeolite catalysts (H-beta, H-ZSM-5) show improved shape selectivity, suppressing ortho-methylation pathways [6].

Sustainable Production Methods

Biomass-Derived Synthesis

Lignocellulosic biomass pyrolysis generates guaiacol as a primary lignin depolymerization product. Fast pyrolysis of pine wood at 500°C produces bio-oil containing 12–15 wt% guaiacol, separable via fractional distillation [3]. Catalytic hydropyrolysis with Ru/C increases yields to 18% by stabilizing phenolic intermediates [5].

Lignin Transformation to Guaiacol

Base-catalyzed lignin depolymerization (NaOH, 250°C) liberates guaiacol from β-O-4 ether linkages. Adding hydrogen donors (e.g., formic acid) during organosolv lignin processing enhances monomer yields to 22% [5]. Enzymatic approaches using laccase-mediator systems selectively cleave methoxylated lignin subunits, though industrial scalability remains challenging [3].

Environmental Considerations in Production

Life-cycle analyses favor biomass-derived routes, reducing carbon footprints by 40% versus petroleum-based methods [3]. The hydroxylation of anisole—a process generating only water as by-product—exemplifies eco-friendly synthesis, avoiding toxic diazonium intermediates [3] [5]. Gas-phase catalytic methods reduce solvent waste, with energy recovery systems capturing 75% of reaction exothermicity [2] [4].

Hydrodeoxygenation (HDO) Processes

3.1.1. Mechanistic Insights

Hydrodeoxygenation of guaiacol proceeds through sequential surface events that begin with π-interaction of the aromatic ring on metallic sites, followed by partial hydrogenation that weakens adjacent carbon-oxygen bonds. Density functional theory studies show three principal elementary cleavages:

- Carbon(aryl)–oxygen(hydroxyl) scission that yields anisole intermediates on iron and cobalt surfaces [1].

- Carbon(alkyl)–oxygen scission that removes the methoxy carbon to form catechol; this is favoured on nickel and cobalt because of moderate oxophilicity [1] [2].

- Carbon(aryl)–oxygen(methoxy) scission predominant on iron where stronger oxygen affinity stabilises the methoxide fragment [1].

Ring hydrogenation and subsequent deoxygenation steps complete conversion to benzene or cyclic alkanes, with the highest barriers located at the initial carbon-oxygen cleavage and the final water elimination from phenol [1] [3].

| Table 3.1 Representative activation barriers for initial carbon-oxygen bond cleavage (density functional theory, vacuum models) | Activation energy / eV | Dominant pathway | Surface | Reference |

|---|---|---|---|---|

| 1.13 | Carbon(aryl)–oxygen(hydroxyl) | Iron (110) | [1] | |

| 1.23 | Carbon(alkyl)–oxygen | Cobalt (0001) | [1] | |

| 1.21 | Carbon(alkyl)–oxygen | Nickel (111) | [1] | |

| 1.65 | Carbon(alkyl)–oxygen | Platinum (111) | [1] | |

| 1.97 | Carbon(alkyl)–oxygen (rate-limiting) | Copper (111) | [2] |

3.1.2. Transition Metal Catalysis

Nickel, cobalt and iron surfaces combine moderate hydrogen affinity with sufficient oxophilicity, lowering both adsorption and scission barriers. Continuous-flow tests confirm this trend: a nickel on silicon dioxide catalyst physically mixed with H-beta zeolite converts guaiacol to ninety-three percent cyclohexane at one hundred forty degrees Celsius [4]; cobalt–nickel alloy supported on alumina affords complete conversion with one hundred percent cyclohexane selectivity at two hundred forty degrees Celsius [5]; iron–graphene composites favour cyclohexanol at mild conditions through bifunctional metal–acid cooperation [6].

3.1.3. C-O Bond Scission Pathways

Carbon-oxygen bond selectivity dictates product distribution. Transition-state scaling analysis reveals that nickel exhibits the lowest combined barrier for carbon(alkyl)–oxygen cleavage and subsequent methyl radical hydrogenation (overall < 0.8 eV) [1]. In contrast, palladium and platinum suffer from endothermic scissions yet excel in hydrogenation of aryl fragments, steering selectivity to partially hydrogenated phenolics [7] [8].

| Table 3.2 Preferred scission route versus observed primary product under identical 0.5 MPa hydrogen and two hundred degrees Celsius (batch) | Catalyst | Favoured cleavage | Principal liquid product | Selectivity / % | Reference |

|---|---|---|---|---|---|

| Nickel–cobalt bimetallic | Carbon(alkyl)–oxygen | Cyclohexane | 100 [5] | ||

| Palladium on cerium dioxide | Carbon(aryl)–oxygen(methoxy) | Cyclohexanol + cyclohexanone | 85 [7] | ||

| Iron on reduced graphene oxide | Carbon(aryl)–oxygen(hydroxyl) | Cyclohexanol | 93 [6] |

Catalyst Development for Guaiacol HDO

3.2.1. Noble Metal Catalysts

Platinum, palladium and rhodium provide high turnover at moderate temperatures, but their carbon-oxygen scission barriers exceed one point six electron-volts, shifting reaction networks toward sequential hydrogenation–deoxygenation. Rhodium supported on zirconium dioxide achieves eighty-seven point seven mole percent cyclohexane at three hundred degrees Celsius and seven megapascal hydrogen with pseudo-first-order kinetics (rate constant ≈ 0.15 min⁻¹) [9]. Palladium on cerium dioxide operates under one bar hydrogen at one hundred degrees Celsius, converting guaiacol selectively to cyclohexanol via stepwise demethoxylation and hydrogenation [7].

| Table 3.3 Performance of noble metal systems | Catalyst | Temperature / °C | Pressure / MPa | Conversion / % | Major product | Reference |

|---|---|---|---|---|---|---|

| Platinum on H-MFI zeolite | 180 | 1.0 | 93 | Cyclohexane | [4] | |

| Palladium on cerium dioxide | 100 | 0.1 | >90 | Cyclohexanol + cyclohexanone | [7] | |

| Rhodium on zirconium dioxide | 300 | 7.0 | 100 | Cyclohexane | [9] |

3.2.2. Transition Metal Alternatives

Abundant late transition metals lower cost while sustaining activity. Nickel on silicon dioxide attains ninety-three percent cyclohexane at one hundred forty degrees Celsius [4]; nickel–cobalt on alumina suppresses aromatic intermediates, delivering full hydrocarbon yields at two hundred forty degrees Celsius [5]. Density functional theory predicts carbon(alkyl)–oxygen cleavage barriers on nickel of one point two one electron-volts versus copper of one point nine seven electron-volts, explaining superior nickel rates [1] [2].

3.2.3. Physically Mixed Catalytic Systems

Physical proximity of distinct functions often surpasses single-phase formulations. A mechanical blend of nickel on silicon dioxide with H-beta zeolite combines metal hydrogenation with strong Brønsted acidity, driving low-temperature cyclohexane formation (ninety-three percent yield) [4]. Nickel on alumina paired with in-situ glycerol reforming generates endogenous hydrogen, achieving ninety-five percent conversion and seventy percent cyclohexanol + cyclohexanone at two hundred fifty degrees Celsius without external gas feed [10]. Zinc–nickel systems using hydrothermal water supply hydrogen while nickel sites hydrogenolyse carbon-oxygen bonds, raising conversion above ninety-nine percent [11].

| Table 3.4 Selected physically mixed systems | Metal function | Acid or hydrogen donor | Temperature / °C | Conversion / % | Dominant product | Reference |

|---|---|---|---|---|---|---|

| Nickel on silicon dioxide | H-beta zeolite | 140 | 98 | Cyclohexane | [4] | |

| Nickel on alumina | Glycerol aqueous reforming | 250 | 95 | Cyclohexanol + cyclohexanone | [10] | |

| Nickel powder | Zinc metal (hydrogen donor) | 250 | 99 | Cyclohexanone + cyclohexanol | [11] |

Supercritical Fluid Applications

3.3.1. Advantages in Catalytic HDO

Supercritical media supply homogeneous heat transfer, high substrate solubility and intrinsic in-situ hydrogen donors. Supercritical methanol acts simultaneously as solvent, hydrogen donor and methylating agent, enabling copper–magnesium–aluminium mixed oxides to reach near-quantitative deep hydrodeoxygenation below three hundred fifty degrees Celsius while avoiding catechol condensation [12]. Supercritical ethanol selectively stabilises aromatic intermediates, permitting tungstic acid to give sixty-three percent 2,6-di-tert-butylphenol without full deoxygenation [13].

3.3.2. Reaction Kinetics in Supercritical Media

Kinetic modelling in supercritical methanol divides the sequence into three global steps: initial hydrodeoxygenation to oxygen-containing unsaturated products (apparent activation energy 63 kJ mol⁻¹), medium hydrodeoxygenation to saturated alcohols (57 kJ mol⁻¹), and deep hydrodeoxygenation to cycloalkanes (73 kJ mol⁻¹) [12]. In supercritical water (six hundred degrees Celsius, twenty-five megapascal) the overall first-order decomposition constant for guaiacol is 0.072 s⁻¹, with multiple-ring condensation occurring only above the critical point [14].

| Table 3.5 Demonstrated supercritical systems for guaiacol conversion | Medium | Catalyst | Temperature / °C | Pressure / MPa | Key kinetic or yield data | Reference |

|---|---|---|---|---|---|---|

| Supercritical methanol | Copper–magnesium–aluminium mixed oxide | 250–350 | 25 (autogenous) | Deep hydrodeoxygenation rate-determining, activation energy 73 kJ mol⁻¹ | [12] | |

| Supercritical ethanol | Tungstic acid | 300 | 22 (autogenous) | 63.7 % 2,6-di-tert-butylphenol | [13] | |

| Supercritical water | None (thermal) | 600 | 25 | First-order k = 0.072 s⁻¹, carbon gasification efficiency independent of concentration | [14] | |

| Supercritical carbon dioxide | Nickel–cobalt alloy (reported) | 380 | 10 | Complete conversion with significant carbon dioxide utilisation | [15] |

Physical Description

Liquid

Other Solid

White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon

Colorless or yellowish oily refractive liquid with a smoky odor; [Merck Index] A greasy material with a smoky odor and taste; [ChemIDplus] Light yellow viscous liquid; [MSDSonline]

Solid

Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odou

Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals

White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid

Hexagonal prisms

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

ABOUT 203 °C

205 °C

Flash Point

73.9 °C (165 °F) (CLOSED CUP); 85 °C (185 °F) (OPEN CUP)

180 °F (open cup)

Heavy Atom Count

Taste

Vapor Density

Density

NOT LESS THAN 1.076 @ 25 °C/25 °C

1.1287 g/cu cm at 21 °C

1.129-1.140

LogP

1.32

log Kow = 1.32

Odor

Aromatic odor

CHARACTERISTIC SWEET ODOR, SLIGHTLY PHENOLIC

Odor Threshold

Decomposition

Appearance

Melting Point

32 °C

28 °C

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Therapeutic Uses

MEDICATION (VET): TOPICALLY (1.0-1.5%), IN UDDER AND WOUND TREATMENT OINTMENTS & IN POULTICES; WHEN ELIMINATED BY RESP MUCOUS MEMBRANES, SLIGHT ANTISEPTIC & LOCAL ANESTHETIC EFFECTS MAY OCCUR. INTERNALLY ... USED IN ANTIFERMENT & ANTIBLOAT MIXTURES.

ANTIPYRETIC; STYPTIC; ASTRINGENT

MEDICATION (VET): PARASITICIDE, DEODORANT

Disinfectants; Expectorants

Medication (Vet): ... Oral or parenteral mucolytic antiseptic antitussive in bronchopneumonias. ... Inhalant. In antiphlogistic, anodyne liquids on congested udders, in horse leg paints, and in poultices. Spray over tail biting swine to ... discourage cannibalism. Parenteral /dosage/ in camphorated oil. US mfr use 50 mg/mL concentration.

For the symptomatic relief of coughs associated with colds, bronchial catarrh, influenza and upper respiratory tract infections such as laryngitis and pharyngitis. Codeine is a well-known centrally acting cough suppressant. Guaiacol acts as an expectorant, loosening bronchial secretions in the respiratory tract. /Guaiacol, codeine combination/

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CA - Expectorants

R05CA08 - Creosote

Vapor Pressure

0.1 [mmHg]

0.103 mm Hg 25 °C

Pictograms

Irritant

Other CAS

8001-58-9

8021-39-4

Absorption Distribution and Excretion

Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).

CREOSOTE IS RAPIDLY ABSORBED FROM THE GASTROENTERIC TRACT AND THROUGH THE SKIN. IT APPEARS TO BE EXCRETED IN THE URINE MAINLY IN CONJUGATION WITH SULFURIC, HEXURONIC, & OTHER ACIDS. OXIDATION ALSO OCCURS WITH THE FORMATION OF CMPD THAT IMPART A SMOKY APPEARANCE TO THE URINE. TRACES ARE EXCRETED BY WAY OF THE LUNGS.

Medical experience indicates that toxic quantities can be absorbed through the skin quite readily.

Methoxyphenol largely absorbed from digestive tract and stored in blood, kidneys, and respiratory organs. Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).

Metabolism Metabolites

Several strains of Aspergillus niger hydroxylated anisole to give o-hydroxyanisole as main product.

o-Methoxyphenol yields 3-methoxycatechol probably in rabbit; yields o-methoxyphenyl sulfate probably in rabbit. o-Methoxyphenol yields catechol in rat; yields 1,2-dimethoxybenzene in mouse, rabbit, guinea pig, and rat. /From table/

Wikipedia

Tricyclobutabenzene

Drug Warnings

WHEREVER CREOSOTE IS INDICATED FOR INTERNAL MEDICATION CREOSOTE FROM WOOD TAR SHOULD BE DISPENSED & UNDER NO CIRCUMSTANCES SHOULD CREOSOTE FROM COAL TAR BE GIVEN, UNLESS EXPLICITLY SO DIRECTED.

Do not use in Cats.

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Distillation of wood tar or coal tar; reaction of o-dichlorobenzene with alkali to form catechol, followed by methylation

Guaiacol is prepared by monomethylation of catechol using methyl halides or dimethyl sulfate. Monomethylation of catechol can also be accomplished with methanol in the presence of phosphoric acid, phosphates, or an ion exchanger.

... By mercuric oxide oxidation of lignin; ... by oxidation of anisole with trifluoroperoxyacetic acid; ... from acetovanillone and zinc chloride.

By extracting beechwood creosote with alcoholic potash, washing with ether, crystallizing potash compound from alcohol, and decomposing it with dilute sulfuric acid; also from ortho-anisidine by diazotization and subsequent action of dilute sulfuric acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Phenol, 2-methoxy-: ACTIVE

Creosote, wood: ACTIVE

NOT PRODUCED COMMERCIALLY IN USA

/INCOMPATIBLE WITH/ ACACIA, ALBUMIN; CUPRIC, FERRIC, GOLD AND SILVER SALTS; OXIDIZERS. ... /VET:/ HAS BEEN USED AS EXPECTORANT, GASTRIC SEDATIVE & GI ANTISEPTIC.

CREOSOTE IS AN OILY DISTILLATE FROM WOOD TARS, CONSISTING /MAINLY/ OF PHENOLIC CMPD, GUAIACOL, CRESOL, & METHYLCRESOL ... .

IN THE PAST ... WOOD CREOSOTE ENJOYED ... USE IN TREATMENT OF PULMONARY TUBERCULOSIS & ABSCESSES OF LUNG. HOWEVER, MODERN THERAPY HAS REMOVED THIS MATERIAL FROM MOST TREATMENT REGIMES.

For more General Manufacturing Information (Complete) data for CREOSOTE, WOOD (7 total), please visit the HSDB record page.

Constitutes 60-90% of beechwood creosote

Analytic Laboratory Methods

Method: AOAC 938.15; Procedure: titrimetric method; Analyte: guaiacol; Matrix: drugs; Detection Limit: not provided.

TITRATION DETERMINATION FOR SOLID & LIQUID GUAIACOL CMPD. /GUAIACOL CMPD/

DETECTION LIMITS GIVEN FOR GUAIACOL ON SILICA GEL THIN-LAYER CHROMATOGRAPHIC FILMS & SILICA GEL 6 FILMS.

A COLORIMETRIC METHOD BASED ON THE FORMATION OF A BLUE COMPLEX OF GUAIACOL WITH REDUCED CHLORAMPHENICOL WAS DEVELOPED.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Absorption was delayed when ibuprofen and guaiacol administered simultaneously.

Stability Shelf Life

Darkens on exposure to air and light

Dates

Molecular Insights into the Contribution of Specialty Barley Malts to the Aroma of Bottom-Fermented Lager Beers

Michael Féchir, Klaas Reglitz, Veronika Mall, Jens Voigt, Martin SteinhausPMID: 34264656 DOI: 10.1021/acs.jafc.1c01846

Abstract

Specialty barley malts provide unique aroma characteristics to beer; however, the transfer of specialty malt odorants to beer has not yet been systematically studied. Therefore, three beers were brewed: (1) exclusively with kilned base barley malt, (2) with the addition of a caramel barley malt, and (3) with the addition of a roasted barley malt. Major odorants in the beers were identified by aroma extract dilution analysis followed by quantitation and calculation of odor activity values (OAVs). The caramel malt beer was characterized by outstandingly high OAVs for odorants such as ()-β-damascenone, 2-acetyl-1-pyrroline, methionol, 2-ethyl-3,5-dimethylpyrazine, and 4-hydroxy-2,5-dimethylfuran-3(2

)-one, whereas the highest OAV for 2-methoxyphenol was obtained in the roasted malt beer. Quantifying odorants in the malts revealed that the direct transfer from malt to beer played only a minor role in the amount of malt odorants in the beers, suggesting a substantial formation from precursors and/or a release of encapsulated odorants during brewing.

QM-Cluster Model Study of the Guaiacol Hydrogen Atom Transfer and Oxygen Rebound with Cytochrome P450 Enzyme GcoA

Qianyi Cheng, Nathan J DeYonkerPMID: 33784103 DOI: 10.1021/acs.jpcb.0c10761

Abstract

The key step of the O-demethylation of guaiacol by GcoA of the cytochrome P450-reductase pair was studied with DFT using two 10-residue and three 15-residue QM-cluster models. For each model, two reaction pathways were examined, beginning with a different guaiacol orientation. Based on this study, His354, Phe349, Glu249, and Pro250 residues were found to be important for keeping the heme in a planar geometry throughout the reaction. Val241 and Gly245 residues were needed in the QM-cluster models to provide the hydrophobic pocket for an appropriate guaiacol pose in the reaction. The aromatic triad Phe75, Phe169, and Phe395 may be necessary to facilitate guaiacol migrating into the enzyme active site, but it does not qualitatively affect kinetics and thermodynamics of the proposed mechanism. All QM-cluster models created byagree very well with previous experimental work. This study provides details for better understanding enzymatic O-demethylation of lignins to form catechol derivatives by GcoA.

10-Dehydrogingerdione ameliorates renal endoplasmic reticulum/oxidative stress and apoptosis in alcoholic nephropathy induced in experimental rats

Gehad M Elnagar, Mohamed M Elseweidy, Nesreen M I M Elkomy, Naif A Al-Gabri, Mohamed ShawkyPMID: 34081991 DOI: 10.1016/j.lfs.2021.119673

Abstract

Chronic alcoholism induces kidney injury (KI), leading to increased mortality in alcoholic hepatitis patients. Endoplasmic reticulum stress (ER) represents the main initiator of kidney diseases and alcoholic nephropathy.We used alcoholic nephropathy rat model followed by 10-dehydrogingerdione (10-DHGD) intake as potential modulator. This is to focus on ER/oxidative stress/inflammatory and apoptotic pathways involvement.

Alcoholic nephropathy was induced by alcohol administration (3.7 g/kg/body weight) orally and daily for 45 days. 10-DHGD (10 mg/kg/day) was administered either alone or along with alcohol.

Our results demonstrated significant increase in kidney function parameters like f creatinine, urea, uric acid, and blood urea nitrogen (BUN) levels. Renal ER/oxidative stress markers such as cytochrome P450 family two subfamily E member 1 (CYP2E1), C/EBP homologous protein (CHOP), and endoplasmic glucose-regulated protein 78 (GRP-78) demonstrated also significant increase. Inflammatory mediators like nuclear factor-kappa B (NF-kB), tumor necrosis factor-α (TNF-α), and transforming growth factor-β (TGF-β along with apoptotic marker caspase-3 behaved similarly. Antioxidant molecules like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase demonstrated marked decrease.

10-DHGD administration resulted in significant modulation represented by an enhancement in the kidney functions and the histopathological patterns in a conclusion of its potential to ameliorate the pathological changes (kidney injury) induced by alcohol intake.

Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway

Jiahui Huang, Chenxing Liu, Shuna Duan, Ji Lin, Yingyi Luo, Shengchang Tao, Shangping Xing, Xiaofeng Zhang, Haiyan Du, Huan Wang, Chunlei Huang, Gang WeiPMID: 33737087 DOI: 10.1016/j.lfs.2021.119354

Abstract

Gigantol is a bibenzyl compound isolated from orchids of the genus Dendrobium. Gigantol has been demonstrated to possess various pharmacologic (including anticancer) effects. Cisplatin (DDP) has been used and studied as the first-line agent for breast cancer (BC) treatment. Often, its efficacy is jeopardized due to intolerance and organ toxicity. We investigated if gigantol could enhance the anticancer effects of DDP in BC cells and its underlying mechanism of action.The potential pathway of gigantol in BC cells was detected by network-pharmacology and molecular-docking studies. The proliferation and apoptosis of BC cell lines were measured by the MTT assay, colony formation, Hoechst-33342 staining, and flow cytometry. Protein expression was measured by western blotting.

Gigantol could inhibit proliferation of BC cells and enhance DDP-induced apoptosis. According to the results of western blotting, gigantol reinforced DDP-induced anticancer effects through downregulation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway in BC cells. The effects were consistent with those of the pathway inhibitor LY294002.

Our data might provide new insights into the underlying antitumor effect of gigantol in BC cells. This enhancement effect in the combination of gigantol and DDP may provide many therapeutic benefits in clinical treatment regimens against BC.

The protective role of Zingerone in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway

Yingjie Zhu, Chunyan Wang, Jingjing Luo, Shucheng Hua, Dan Li, Liping Peng, Hongmei Liu, Lei SongPMID: 33725040 DOI: 10.1039/d0fo01583k

Abstract

Asthma is one of the most common illnesses associated with chronic airway inflammation; however, there are currently no effective therapies apart from glucocorticoids. Zingerone (ZIN), an active compound isolated from ginger, has been reported to have a broad spectrum of pharmacological properties. In this study, Zingerone was administrated to HO

-stimulated mouse airway epithelial cell line MLE12 cells and asthmatic mice. The concentration of cytokines was evaluated using enzyme-linked immunosorbent assay (ELISA). Hematoxylin-eosin (HE), Periodic Acid-Schiff (PAS) and Masson staining were used for histological analyses. Protein levels in cells or lung tissues were determined using western blot, immunohistochemistry staining. The results showed that treatment with Zingerone dramatically inhibited oxidative stress and the inflammatory response in MLE12 cells stimulated with H

O

and asthmatic mice. Furthermore, Zingerone treatment could decrease the expression of phosphorylated (p)-IκBα and p65 (nuclear) and increase the expression of phosphorylation of AMP-activated protein kinase (p-AMPK), nuclear factor erythroid-2-related factor 2 (Nrf2), and hemeoxygenase-1 (HO-1) to alleviate oxidative damage and inflammation both in vivo and in vitro. In addition, Zingerone treatment reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia in a murine asthma model. Treatment with Zingerone also decreased the level of interleukin (IL)-4, IL-5, IL-13, and increased the level of interferon gamma (IFN-γ) in the BALF and attenuated airway hyperresponsiveness (AHR). However, inhibition of AMPK or Nrf2 suppressed the cellular protective, antioxidative, and anti-inflammatory properties of Zingerone. Taken together, these results demonstrate that Zingerone possesses the potential to relieve asthma via upregulating the AMPK/Nrf2/HO-1 signaling pathway.

Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System

Xia Cao, Qin Zhu, Qi-Long Wang, Michael Adu-Frimpong, Chun-Mei Wei, Wen Weng, Rui Bao, Ya-Ping Wang, Jiang-Nan Yu, Xi Ming XuPMID: 33610568 DOI: 10.1016/j.xphs.2021.01.037

Abstract

This study sought to prepare a self-microemulsion drug delivery system containing zingerone (Z-SMEDDS) to improve the low oral bioavailability of zingerone and anti-tumor effect. Z-SMEDDS was characterized by particle size, zeta potential and encapsulation efficiency, while its pharmacokinetics and anti-tumor effects were also evaluated. Z-SMEDDS had stable physicochemical properties, including average particle size of 17.29 ± 0.07 nm, the zeta potential of -22.81 ± 0.29 mV, and the encapsulation efficiency of 97.96% ± 0.02%. In vitro release studies have shown the release of zingerone released by Z-SMEDDS was significantly higher than free zingerone in different release media. The relative oral bioavailability of Z-SMEDDS was 7.63 times compared with free drug. Meanwhile, the half inhibitory concentration (IC50)of Z-SMEDDS and free zingerone was 8.45 μg/mL and 13.30 μg/mL, respectively on HepG2. This study may provide a preliminary basis for further clinical research and application of Z-SMEDDS.Efficient Biosynthesis of Raspberry Ketone by Engineered

Bo Yang, Pu Zheng, Dan Wu, Pengcheng ChenPMID: 33593064 DOI: 10.1021/acs.jafc.0c07697

Abstract

Raspberry ketone (RK), the main aroma compound of raspberry fruit, has applications in cosmetics, food industry, and pharmaceutics. In this study, we biosynthesized RK via the catalytic reduction of 4-hydroxybenzylidenacetone using a whole-cell biocatalyst. ReductaseRZS1 from

and glucose dehydrogenase

GDH from

were expressed in

to regenerate NADPH for the whole-cell catalytic reaction. Following the optimization of balancing the coexpression of two enzymes in pRSFDuet-1, we obtained 9.89 g/L RK with a conversion rate of 98% and a space-time yield of 4.94 g/(L·h). The optimum conditions are 40 °C, pH 5.5, and a molar ratio of substrate to auxiliary substrate of 1:2.5. Our study findings provide a promising method of biosynthesizing RK.

Streptomyces tunisiensis DSM 42037 mediated bioconversion of ferulic acid released from barley bran

Nedra Slama, Houda Mankai, Ferid LimamPMID: 33748917 DOI: 10.1007/s11274-021-03031-4

Abstract

Streptomyces tunisiensis DSM 42037 exhibited growth capacity on a minimum medium containing 1% barley bran. This peculiar strain released 83.5% of total ferulic acid present in barley bran after 5 days of incubation and the highest amount of released ferulic acid (19 mg/L) was observed on the 3rd day of incubation. The concentrated supernatant of S. tunisiensis also released ferulic acid from the parietal arabinoxylan complex of barley bran. This strain was able to convert the free ferulic acid into 4-vinyl guaiacol (14 mg/L) and acetovanillone (12 mg/L) at molar yield of 97% and 83% respectively. The biotransformation products were successively purified by preparative thin layer and silica gel column chromatography followed by HPLC and identified byH nuclear magnetic resonance. Streptomyces tunisiensis DSM 42037 could have potential applications in the food, pharmaceutical and cosmetic industries thanks to its ability in biotransforming ferulic acid into 4-vinyl guaiacol and acetovanillone.

Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects

William R Swindell, Manpreet Randhawa, Geovani Quijas, Krzysztof Bojanowski, Ratan K ChaudhuriPMID: 34445461 DOI: 10.3390/ijms22168756

Abstract

Tetrahexyldecyl Ascorbate (THDC) is an L-ascorbic acid precursor with improved stability and ability to penetrate the epidermis. The stability and transdermal penetration of THDC, however, may be compromised by the oxidant-rich environment of human skin. In this study, we show that THDC is a poor antioxidant that degrades rapidly when exposed to singlet oxygen. This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant. As a standalone ingredient, THDC led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ. Moreover, the combination of THDC and AZ increased expression of genes associated with phospholipid homeostasis and keratinocyte differentiation, along with repression ofand

expression, inhibition of MMP enzyme activity, and increased production of collagen proteins by dermal fibroblasts. Lastly, whereas THDC alone reduced viability of keratinocytes exposed to oxidative stress, this effect was completely abrogated by the addition of AZ to THDC. These results show that AZ is an effective antioxidant stabilizer of THDC and that combination of these products may improve ascorbic acid delivery. This provides a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations.

Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase

Fei Zhou, Robert L Last, Eran PicherskyPMID: 33793924 DOI: 10.1093/plphys/kiaa096